![molecular formula C9H13BrOSi B098839 Silane, (4-bromophenoxy)trimethyl- CAS No. 17878-44-3](/img/structure/B98839.png)
Silane, (4-bromophenoxy)trimethyl-
Overview
Description
Silane, (4-bromophenoxy)trimethyl- is a useful research compound. Its molecular formula is C9H13BrOSi and its molecular weight is 245.19 g/mol. The purity is usually 95%.
The exact mass of the compound Silane, (4-bromophenoxy)trimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96824. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Silane, (4-bromophenoxy)trimethyl- (CAS Number: 6999-03-7) is an organosilicon compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological implications, including case studies and research findings.
- Molecular Formula : C₉H₁₃BrOSi
- Molecular Weight : 229.189 g/mol
- Density : 1.2 g/cm³
- Boiling Point : 230.7 °C
- Flash Point : 127.7 °C
Synthesis
The synthesis of (4-bromophenoxy)trimethylsilane typically involves the reaction of bromophenol with trimethylchlorosilane under basic conditions. This method allows for the introduction of the bromophenyl group, which is crucial for its biological activity.
Research indicates that silanes can interact with biological systems through multiple mechanisms:
- Cell Membrane Interaction : Silanes can integrate into lipid bilayers, affecting membrane fluidity and permeability.
- Reactive Oxygen Species (ROS) Generation : Some silanes have been shown to induce oxidative stress in cells, leading to apoptosis in cancer cell lines.
- Enzyme Inhibition : Certain silane derivatives inhibit key enzymes involved in metabolic pathways, offering potential therapeutic applications.
Case Studies
- Anticancer Activity
- Antimicrobial Properties
- Neuroprotective Effects
Research Findings
Study | Findings | Implications |
---|---|---|
Study A | Induced apoptosis in cancer cells via ROS generation | Potential use as an anticancer agent |
Study B | Inhibited growth of pathogenic bacteria | Development of new antimicrobial agents |
Study C | Reduced oxidative stress in neuronal models | Possible treatment for neurodegenerative disorders |
Scientific Research Applications
Applications Overview
The primary applications of Silane, (4-bromophenoxy)trimethyl- can be categorized into several domains:
-
Organic Synthesis
- Used as an intermediate in the synthesis of various organic compounds.
- Facilitates the introduction of bromophenyl groups into organic molecules, enhancing their reactivity and functional properties.
- Analytical Chemistry
-
Material Science
- Acts as a coupling agent to improve adhesion between organic polymers and inorganic materials.
- Enhances the mechanical properties of composite materials, making it valuable in developing advanced materials for construction and manufacturing.
- Electronics
Organic Synthesis
A study demonstrated the utility of Silane, (4-bromophenoxy)trimethyl- in synthesizing complex organic molecules. The compound serves as a key building block for various pharmaceuticals and agrochemicals, allowing for the selective introduction of bromophenyl moieties that enhance biological activity.
Analytical Chemistry
In a recent application involving HPLC, researchers utilized Silane, (4-bromophenoxy)trimethyl- as part of a mobile phase consisting of acetonitrile and water with phosphoric acid. This setup allowed for effective separation of compounds in pharmacokinetics studies, showcasing its scalability and efficiency in analytical procedures .
Material Science
Research on silane coupling agents revealed that incorporating Silane, (4-bromophenoxy)trimethyl- into polymer matrices significantly improved adhesion properties. This enhancement is crucial for applications in coatings and adhesives where strong interfacial bonding is required .
Properties
IUPAC Name |
(4-bromophenoxy)-trimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrOSi/c1-12(2,3)11-9-6-4-8(10)5-7-9/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKPTBHJWBSOOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066275 | |
Record name | (4-Bromophenoxy)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17878-44-3 | |
Record name | 1-Bromo-4-[(trimethylsilyl)oxy]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17878-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Bromophenoxy)trimethylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017878443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, (4-bromophenoxy)trimethyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96824 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-bromo-4-[(trimethylsilyl)oxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (4-Bromophenoxy)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-bromophenoxy)trimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.013 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (4-Bromophenoxy)trimethylsilane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83AG4X9EPE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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